molecular formula C16H15N5O B2623966 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034383-58-7

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Katalognummer B2623966
CAS-Nummer: 2034383-58-7
Molekulargewicht: 293.33
InChI-Schlüssel: PHRRDNPNKZPSSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide” is a compound that has been studied for its potential inhibitory effects on clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL . It mediates proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways, and other possible targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 430.5 g/mol . It has a computed XLogP3-AA of 2.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 5 .

Wirkmechanismus

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide in lab experiments is its potential therapeutic applications. The compound has shown promise in treating various diseases and conditions, which makes it an attractive target for research. However, one limitation is the complexity of the synthesis method, which may make it difficult to produce large quantities of the compound for research purposes.

Zukünftige Richtungen

There are many potential future directions for research on N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide. Some of the areas of research include:
1. Further studies on the mechanism of action of the compound to better understand how it works in treating various diseases and conditions.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Exploration of the compound's potential therapeutic applications in other diseases and conditions.
4. Investigation of the compound's pharmacokinetics and pharmacodynamics to better understand how it is absorbed, distributed, metabolized, and eliminated in the body.
5. Development of new formulations of the compound that can improve its bioavailability and efficacy.
Conclusion:
This compound is a compound that has shown promise in treating various diseases and conditions. While there is still much to learn about the compound's mechanism of action and potential therapeutic applications, it is clear that it has the potential to be a valuable tool in scientific research.

Synthesemethoden

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide involves a multi-step process that requires specialized equipment and expertise. The process begins with the reaction of 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridine with sodium cyanide to form 6-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile. This compound is then reacted with methylamine to form this compound.

Wissenschaftliche Forschungsanwendungen

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide has been studied for its potential therapeutic applications in various diseases and conditions. Some of the areas of research include cancer, inflammation, and neurological disorders.

Eigenschaften

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-21-11-14(10-20-21)15-5-4-12(7-18-15)8-19-16(22)13-3-2-6-17-9-13/h2-7,9-11H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRRDNPNKZPSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.